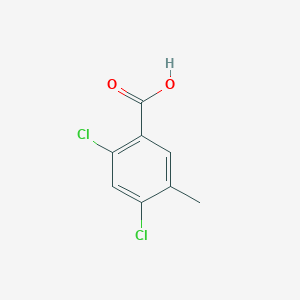

2,4-Dichloro-5-methylbenzoic acid

CAS No.: 6660-59-9

Cat. No.: VC5743323

Molecular Formula: C8H6Cl2O2

Molecular Weight: 205.03

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6660-59-9 |

|---|---|

| Molecular Formula | C8H6Cl2O2 |

| Molecular Weight | 205.03 |

| IUPAC Name | 2,4-dichloro-5-methylbenzoic acid |

| Standard InChI | InChI=1S/C8H6Cl2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | VZSHNAFYRXEKKI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Cl)Cl)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 2,4-dichloro-5-methylbenzoic acid is defined by its substitution pattern on the benzene ring. The carboxyl group (-COOH) at position 1, chlorine atoms at positions 2 and 4, and a methyl group (-CH₃) at position 5 create a sterically and electronically distinct framework. Key molecular descriptors include:

The presence of electron-withdrawing chlorine atoms and the electron-donating methyl group influences the compound’s reactivity, particularly in electrophilic substitution and decarboxylation reactions. The carboxyl group enhances solubility in polar solvents under basic conditions, while the hydrophobic chlorine and methyl substituents contribute to lipid solubility .

Synthesis Methodologies

While no direct synthesis protocols for 2,4-dichloro-5-methylbenzoic acid are documented in the provided sources, plausible routes can be inferred from analogous compounds:

Chlorination of Methyl-Substituted Benzoic Acids

A potential route involves the chlorination of 5-methylbenzoic acid. Using catalysts such as iron(III) chloride, chlorine gas could be introduced at positions 2 and 4. This method mirrors industrial processes for dichlorobenzoic acids, where regioselectivity is controlled by temperature and catalyst loading .

Carboxylation of Dichlorotoluene Derivatives

An alternative approach may start with 2,4-dichloro-5-methyltoluene. Oxidation of the methyl group to a carboxyl group via potassium permanganate (KMnO₄) under acidic or alkaline conditions could yield the target compound. This strategy is analogous to the synthesis of 2,4-dichlorobenzoic acid from dichlorotoluene .

Adaptation of Patent CN101066943A

Physicochemical Properties

Data specific to 2,4-dichloro-5-methylbenzoic acid are sparse, but properties can be estimated from related compounds:

-

Melting Point: Chlorobenzoic acids typically exhibit melting points between 150–250°C. For example, 2,4-dichlorobenzoic acid melts at 164°C . The methyl substituent may slightly lower this value due to reduced crystal lattice energy.

-

Solubility: Expected to be sparingly soluble in water (<1 g/L at 25°C) but soluble in organic solvents like ethanol, acetone, and dichloromethane.

-

Stability: Likely stable under ambient conditions but susceptible to decarboxylation at elevated temperatures (>200°C) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Chlorinated benzoic acids are pivotal in synthesizing diuretics and antihypertensive agents. For instance, 2,4-dichloro-5-sulfamoylbenzoic acid is a precursor to furosemide . The methyl variant could serve a similar role, with potential modifications enhancing bioavailability or altering metabolic pathways.

Agrochemical Synthesis

The compound’s chlorinated structure may confer herbicidal or fungicidal activity. Structural analogs are used in crop protection agents, targeting enzyme systems in pests .

Material Science

As a building block for metal-organic frameworks (MOFs), the rigid aromatic core and functional groups could facilitate coordination chemistry applications, though this remains unexplored.

Future Research Directions

-

Synthetic Optimization: Develop regioselective methods to improve yield and purity.

-

Biological Screening: Evaluate antimicrobial and anticancer potential in vitro.

-

Environmental Impact Studies: Assess biodegradability and ecotoxicological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume